REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH:4]([C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1)=[O:5].[Cl-].[NH4+]>>[OH:5][CH:4]([C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1)[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an acetone-dry ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was transferred to an ice-water bath
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography through silica gel using a 4:1
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][Mg]Br.[CH:4]([C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1)=[O:5].[Cl-].[NH4+]>>[OH:5][CH:4]([C:6]1[S:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[N:10]=1)[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0.61 g
|
Type
|
reactant
|
Smiles
|
C(=O)C=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an acetone-dry ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction vessel was transferred to an ice-water bath
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The resulting extract
|
Type
|
WASH
|
Details
|
was washed with a saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by column chromatography through silica gel using a 4:1
|
Type
|
ADDITION
|
Details
|
by volume mixture of hexane and ethyl acetate as the eluent
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C=1SC2=C(N1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |